5-Chloro-N1-methylbenzene-1,2-diamine
Overview
Description
5-Chloro-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol . It is also known by other names such as 4-chloro-N2-methyl-benzene-1,2-diamine and 2-amino-5-chloro-N-methylaminobenzene . This compound is characterized by the presence of a chlorine atom and a methyl group attached to a benzene ring with two amine groups.
Preparation Methods
The synthesis of 5-Chloro-N1-methylbenzene-1,2-diamine typically involves the chlorination of N1-methylbenzene-1,2-diamine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Chloro-N1-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:
Scientific Research Applications
5-Chloro-N1-methylbenzene-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-Chloro-N1-methylbenzene-1,2-diamine can be compared with other similar compounds such as:
N1-methylbenzene-1,2-diamine: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
5-Chloro-N1-ethylbenzene-1,2-diamine: Contains an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
4-Chloro-N2-methyl-o-phenylenediamine: Another isomer with different substitution patterns on the benzene ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
5-Chloro-N1-methylbenzene-1,2-diamine, also known as 5-chloro-2-methylbenzene-1,2-diamine, is an organic compound characterized by its unique structural features that contribute to its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in pharmaceuticals.
Chemical Structure and Properties
The molecular formula of this compound is C7H9ClN2, with a molecular weight of approximately 186.66 g/mol. The compound features a benzene ring with a chlorine substituent and two amino groups, which significantly influence its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C7H9ClN2 |
Molecular Weight | 186.66 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Biological Activity
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial effects against various pathogens. Its mechanism may involve the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The compound appears to affect specific enzymes involved in cell cycle regulation, thereby inducing apoptosis in malignant cells .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to bind to enzymes critical for cell growth and division. For instance, it may inhibit kinases involved in signaling pathways that promote cancer cell survival .
- Receptor Modulation : It may also interact with receptors on cell surfaces, influencing cellular responses to external stimuli and potentially altering gene expression related to growth and apoptosis.
Case Studies
Several studies have documented the effects of this compound on specific cell lines:
- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity against Escherichia coli and Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating substantial effectiveness in inhibiting bacterial growth.
- Cancer Cell Proliferation : Research involving human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours .
Applications in Pharmaceuticals
Given its promising biological activities, this compound is being explored for potential applications in drug development:
- Pharmaceutical Intermediates : The compound serves as an intermediate in synthesizing various pharmaceuticals due to its reactive amine groups and electrophilic chlorine atom .
- Therapeutic Agent Development : Ongoing research aims to develop derivatives of this compound that enhance its efficacy and reduce toxicity while maintaining its antimicrobial and anticancer properties .
Properties
IUPAC Name |
4-chloro-2-N-methylbenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKCZOYKZRSPOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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